

# A Technical Guide to the Spectroscopic Characterization of Thiogeraniol

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## Compound of Interest

Compound Name: Thiogeraniol

Cat. No.: B1239506

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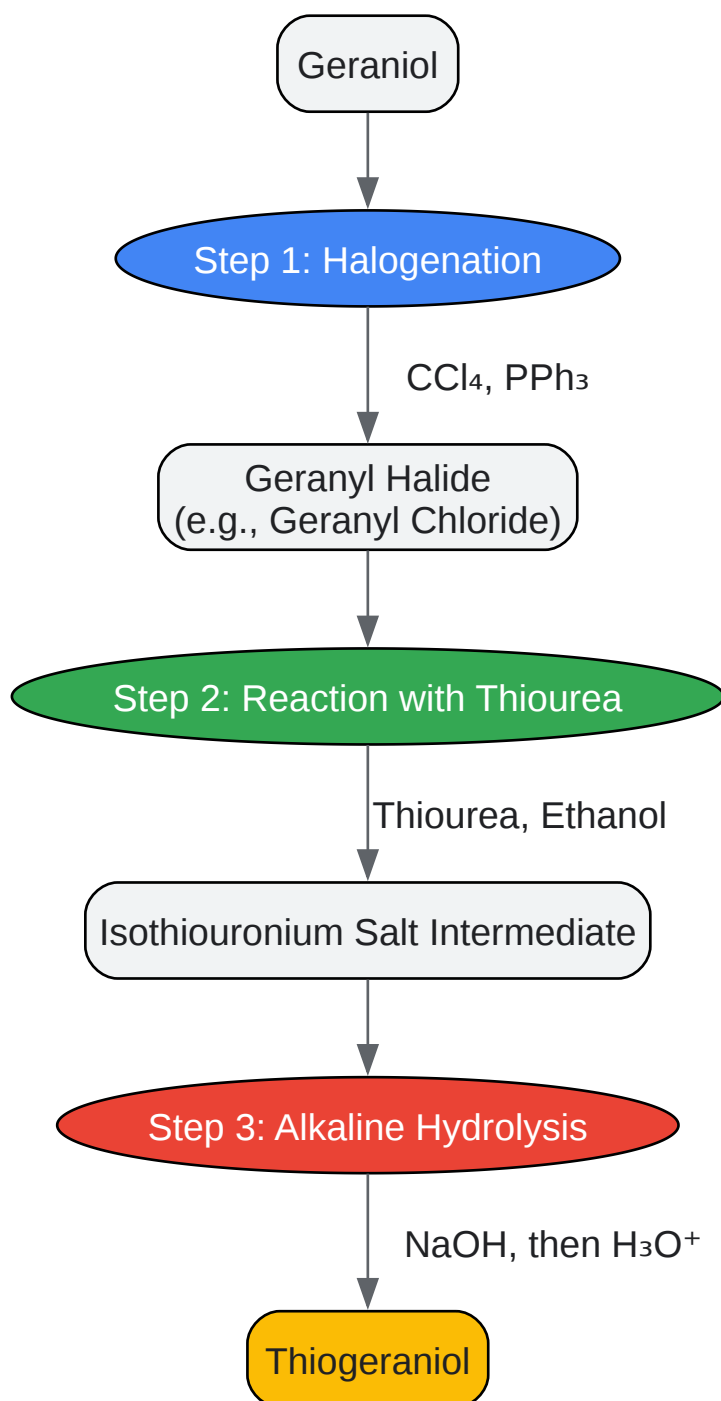
This technical guide provides a comprehensive overview of the spectroscopic properties of **thiogeraniol** ((2E)-3,7-dimethylocta-2,6-diene-1-thiol), a monoterpenoid thiol of interest in fragrance, flavor, and pharmaceutical research. Due to its reactive thiol group and terpenoid backbone, detailed structural elucidation through spectroscopic methods is critical for its application and development. This document outlines the common synthetic routes, presents expected spectroscopic data (NMR, IR, MS) in structured tables, and details the experimental protocols for acquiring such data.

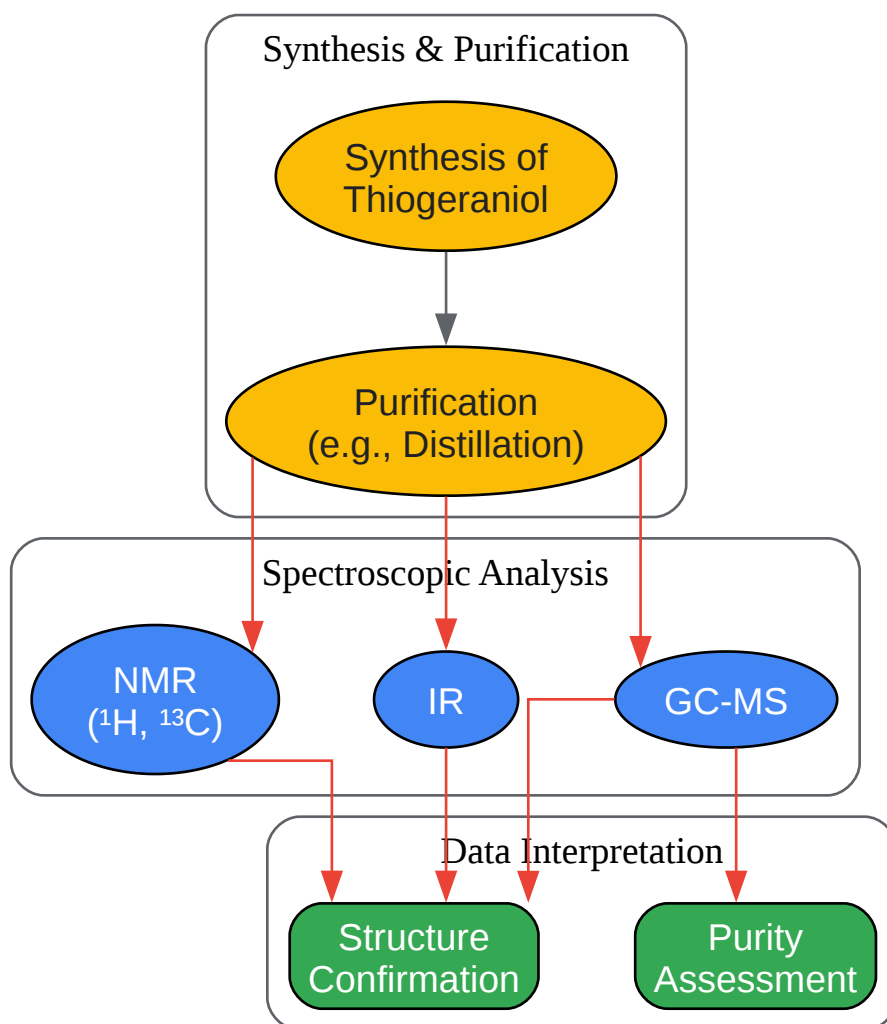
## Synthesis of Thiogeraniol

**Thiogeraniol** is most commonly synthesized from its corresponding alcohol, geraniol. The synthesis typically involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

A prevalent two-step method involves the halogenation of geraniol followed by reaction with thiourea.<sup>[1]</sup> Another approach is the Mitsunobu-type reaction of geraniol with thioacetic acid to form a thioacetate intermediate, which is then reduced to yield **thiogeraniol**.<sup>[2][3]</sup>

The following workflow diagram illustrates a common synthetic pathway from geraniol.





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## References

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